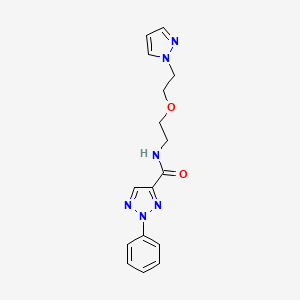
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide” is a chemical compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, NNN pincer palladium (II) complexes with N- (2- (1H-pyrazol-1-yl)phenyl)-picolinamide ligands have been prepared from commercially available 2-pyridinecarboxylic acid . The reaction of these ligands with PdCl2 in toluene in the presence of triethylamine gave the nine NNN pincer Pd (II) complexes .Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple functional groups including a pyrazole ring and a triazole ring. The pyrazole ring is a five-membered heterocyclic moiety with two nitrogen atoms .Chemical Reactions Analysis
While specific chemical reactions involving this exact compound are not available, related compounds have been studied. For instance, catalytic protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach .科学的研究の応用
Chemical Modification and Synthesis
A study by Ledenyova et al. (2018) explored the reaction mechanism involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates and thiourea, resulting in the formation of N-formylated products with confirmed structures through X-ray analysis. This showcases the chemical versatility and reactivity of related compounds in synthetic chemistry (Ledenyova et al., 2018).
Anticancer and Anti-inflammatory Applications
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, demonstrating cytotoxic activities in cancer cell lines and 5-lipoxygenase inhibition. These findings suggest potential anticancer and anti-inflammatory applications of similar compounds (Rahmouni et al., 2016).
Antifungal Activity
Fedotov et al. (2022) conducted a study on the synthesis and properties of compounds involving pyrazole and 1,2,4-triazole derivatives, which have strategic importance in medicine and pharmacy. The research focused on the potential biological activities, including antifungal properties, of these compounds (Fedotov et al., 2022).
Antiviral Properties
Hebishy et al. (2020) developed benzamide-based 5-aminopyrazoles and their derivatives, which demonstrated significant antiviral activities against influenza A virus (H5N1), highlighting the potential of such compounds in antiviral therapy (Hebishy et al., 2020).
Leukemia Treatment
Shealy and O'dell (1971) synthesized 3-triazeno derivatives of pyrazole-4-carboxylic acid esters and amides, showing increased survival time in leukemia assays. This indicates potential applications in leukemia treatment (Shealy & O'dell, 1971).
将来の方向性
The future directions for this compound could involve further exploration of its potential biological activities and applications in drug development. The broad range of activities exhibited by imidazole derivatives suggests that this compound could have potential uses in various therapeutic areas .
特性
IUPAC Name |
2-phenyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c23-16(17-8-11-24-12-10-21-9-4-7-18-21)15-13-19-22(20-15)14-5-2-1-3-6-14/h1-7,9,13H,8,10-12H2,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQOQRNNTUJMND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCOCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(5-Chloro-2-hydroxyanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2842331.png)
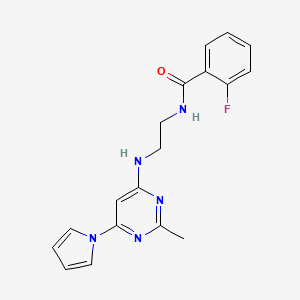
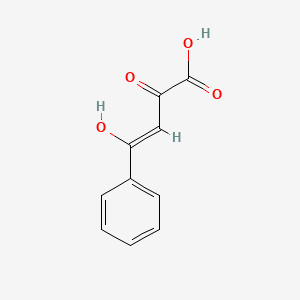
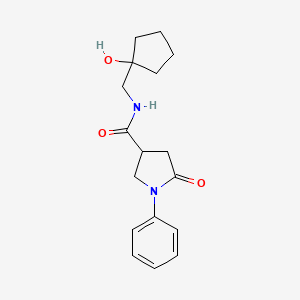
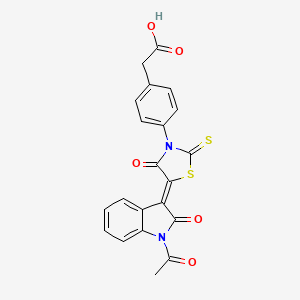

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide](/img/structure/B2842342.png)
![7-[4-(Benzenesulfonyl)piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2842343.png)
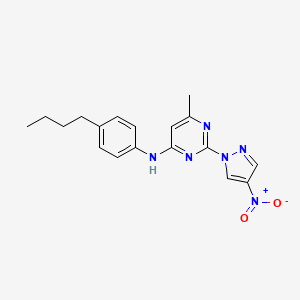
![N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2842347.png)
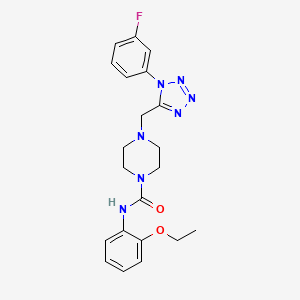

![3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid](/img/structure/B2842352.png)